![molecular formula C13H18N2O2 B2370181 N-[(2-甲氧基吡啶-4-基)甲基]环戊烷甲酰胺 CAS No. 1061668-04-9](/img/structure/B2370181.png)
N-[(2-甲氧基吡啶-4-基)甲基]环戊烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide, also known as MPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPC is a cyclic amide that is synthesized through a multistep process involving several chemical reactions. In
科学研究应用
- N-[(2-甲氧基吡啶-4-基)甲基]环戊烷甲酰胺 作为一种抗菌剂显示出巨大潜力。研究人员探索了其抑制细菌、真菌和其他微生物生长的能力。 其作用机制涉及破坏重要的细胞过程,使其成为新型抗生素的潜在候选者 .
抗菌活性
总之,N-[(2-甲氧基吡啶-4-基)甲基]环戊烷甲酰胺 在从抗菌应用到药物开发的各个科学领域都具有潜力。进一步研究将揭示其全部潜力,并完善其在应对健康挑战中的作用。 🌟 .
作用机制
The mechanism of action of N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the opioid and cannabinoid systems. N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide has been shown to bind to the mu-opioid receptor and the CB1 receptor, which are both involved in the regulation of pain and inflammation. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, its neuroprotective effects, and its good safety profile. However, its synthesis process is complex and requires several chemical reactions, which can be time-consuming and expensive. Additionally, the mechanism of action of N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research on N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide. One potential direction is the development of new pain medications based on the structure of N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide. Another potential direction is the investigation of the neuroprotective effects of N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide and its potential applications in other fields, such as cancer research and immunology.
In conclusion, N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent analgesic and anti-inflammatory effects, neuroprotective effects, and good safety profile make it a promising candidate for the development of new medications. Further research is needed to fully understand the mechanism of action of N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide and its potential applications in other fields.
合成方法
The synthesis of N-((2-methoxypyridin-4-yl)methyl)cyclopentanecarboxamide involves several chemical reactions, including the condensation of 2-methoxypyridine-4-carboxaldehyde with cyclopentanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The yield of the synthesis process is approximately 50%.
属性
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-8-10(6-7-14-12)9-15-13(16)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUWRFUTDKPJRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

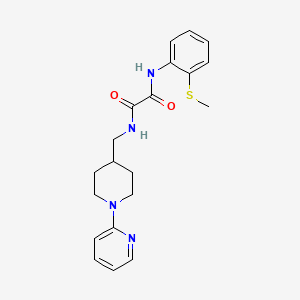
![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)

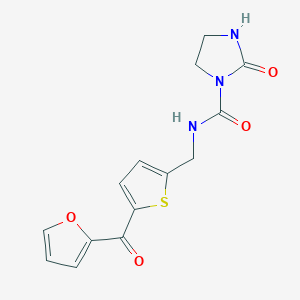
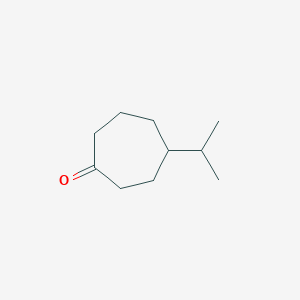
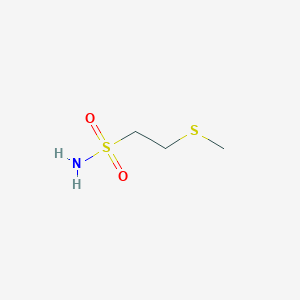
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)

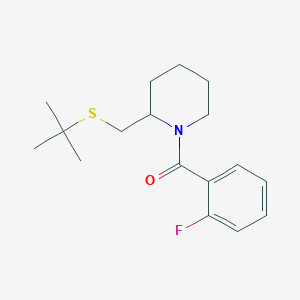
![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)
![[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)
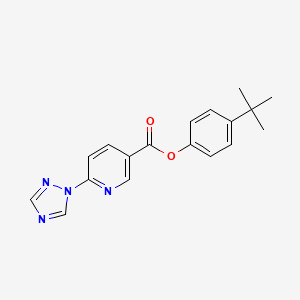
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)